Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Overview
Description
Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate: is a synthetic organic compound with the molecular formula C13H21N3O3 This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes a triazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxo, hydroxyl, and ester derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with similar structural features but different functional groups.
Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate: A compound with a similar triazaspirodecane core but with additional aromatic substituents.
Uniqueness
Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-9-14-10(17)13(15-9)5-7-16(8-6-13)11(18)19-12(2,3)4/h5-8H2,1-4H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKABJIIIWVUPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121291 | |
Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-methyl-4-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707365-30-7 | |
Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-methyl-4-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-methyl-4-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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